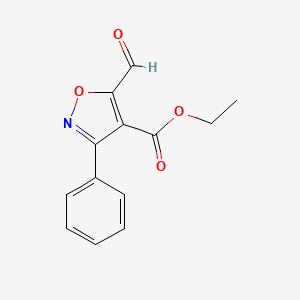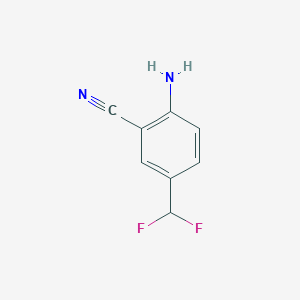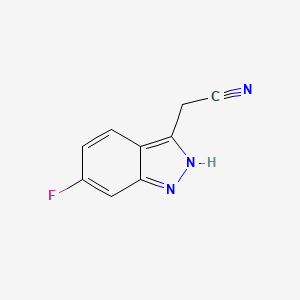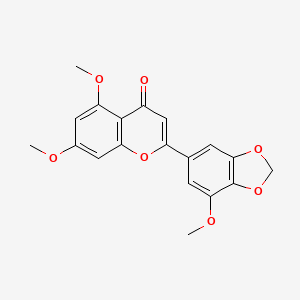
5,7,3'-Trimethoxy-4',5'-methylenedioxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,3’-Trimethoxy-4’,5’-methylenedioxyflavone is a flavonoid compound characterized by its unique structural features, including methoxy and methylenedioxy groups. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. This particular compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,3’-Trimethoxy-4’,5’-methylenedioxyflavone typically involves several steps:
Starting Materials: The synthesis begins with appropriate flavonoid precursors, often involving hydroxylated flavones.
Methoxylation: Methoxylation of the hydroxyl groups is achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Methylenedioxy Formation: The formation of the methylenedioxy group is typically carried out using methylene chloride and a base under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The process would involve:
Bulk Synthesis: Large-scale methoxylation and methylenedioxy formation reactions.
Purification: Techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Quality Control: Rigorous testing to confirm the structural integrity and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5,7,3’-Trimethoxy-4’,5’-methylenedioxyflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroflavones.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylenedioxy groups, often using reagents like sodium methoxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydroflavones.
Substitution: Various substituted flavonoid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5,7,3’-Trimethoxy-4’,5’-methylenedioxyflavone is used as a model compound to study the reactivity of flavonoids and their derivatives. It serves as a reference for understanding the effects of methoxy and methylenedioxy groups on the chemical behavior of flavonoids.
Biology
Biologically, this compound has been investigated for its potential antioxidant, anti-inflammatory, and anticancer properties. Studies have shown that it can scavenge free radicals, inhibit inflammatory pathways, and induce apoptosis in cancer cells.
Medicine
In medicine, 5,7,3’-Trimethoxy-4’,5’-methylenedioxyflavone is explored for its therapeutic potential. Its antioxidant properties make it a candidate for preventing oxidative stress-related diseases, while its anti-inflammatory effects could be beneficial in treating chronic inflammatory conditions.
Industry
Industrially, this compound can be used in the formulation of dietary supplements, cosmetics, and pharmaceuticals due to its bioactive properties. It is also used in research and development for creating new flavonoid-based drugs.
Mecanismo De Acción
The mechanism of action of 5,7,3’-Trimethoxy-4’,5’-methylenedioxyflavone involves several molecular targets and pathways:
Antioxidant Activity: The compound neutralizes free radicals by donating electrons, thereby preventing cellular damage.
Anti-inflammatory Effects: It inhibits key enzymes and signaling pathways involved in inflammation, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).
Anticancer Properties: The compound induces apoptosis in cancer cells by activating caspases and increasing the Bax/Bcl-2 ratio, leading to programmed cell death.
Comparación Con Compuestos Similares
Similar Compounds
5,7,4’-Trimethoxyflavone: Lacks the methylenedioxy group but shares similar methoxy substitutions.
5,7,3’,4’-Tetramethoxyflavone: Contains an additional methoxy group compared to 5,7,3’-Trimethoxy-4’,5’-methylenedioxyflavone.
5,7,3’,4’,5’-Pentamethoxyflavone: Has multiple methoxy groups, providing different chemical and biological properties.
Uniqueness
5,7,3’-Trimethoxy-4’,5’-methylenedioxyflavone is unique due to the presence of both methoxy and methylenedioxy groups, which confer distinct chemical reactivity and biological activity. The combination of these groups enhances its antioxidant and anti-inflammatory properties compared to other flavonoids with only methoxy substitutions.
This detailed overview provides a comprehensive understanding of 5,7,3’-Trimethoxy-4’,5’-methylenedioxyflavone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H16O7 |
|---|---|
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
5,7-dimethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C19H16O7/c1-21-11-6-14(22-2)18-12(20)8-13(26-15(18)7-11)10-4-16(23-3)19-17(5-10)24-9-25-19/h4-8H,9H2,1-3H3 |
Clave InChI |
BWLXQDXZRBBMSG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC4=C(C(=C3)OC)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


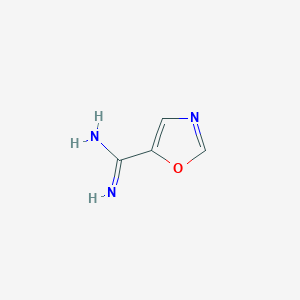
![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
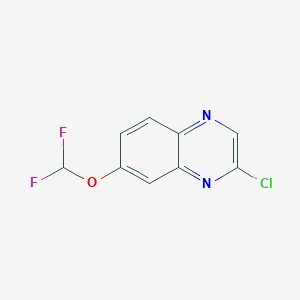
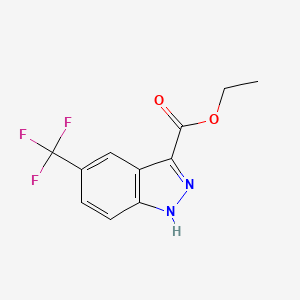
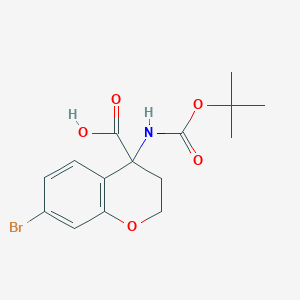

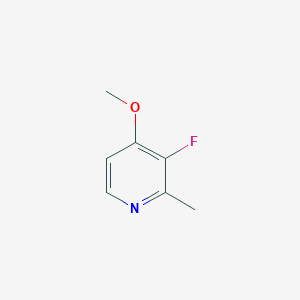
![2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one](/img/structure/B13028699.png)
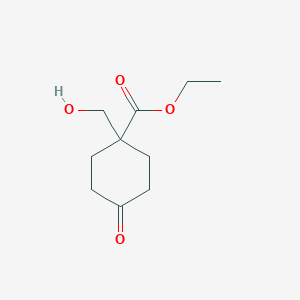
![Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13028709.png)

